![molecular formula C16H24N4O B5683604 N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide, also known as DEAB, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a key role in the metabolism of various endogenous and exogenous compounds. DEAB has been extensively studied in the context of stem cell research, cancer biology, and drug development, among other fields.
Mecanismo De Acción
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide exerts its effects by inhibiting ALDH activity. ALDH is an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids, and plays a key role in the metabolism of various endogenous and exogenous compounds. By inhibiting ALDH, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide can alter the cellular metabolism of these compounds, leading to a variety of downstream effects. The exact mechanism of N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide inhibition of ALDH is not fully understood, but it is thought to involve the formation of a covalent bond between N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide and the active site of ALDH.
Biochemical and physiological effects:
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has a number of biochemical and physiological effects, depending on the context in which it is used. In stem cell research, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has been shown to selectively inhibit ALDH-positive cells, allowing for the isolation and characterization of stem cells. In cancer research, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, by inhibiting ALDH activity and altering the cellular metabolism of drugs. In drug development, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has been shown to modulate the pharmacokinetics and pharmacodynamics of various drugs, by altering their metabolism and distribution in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of ALDH, allowing for the isolation and characterization of stem cells, as well as the sensitization of cancer cells to chemotherapy and radiation therapy. It is also relatively easy to synthesize, with a yield of around 50-60%. However, there are also some limitations to the use of N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide in lab experiments. It can be toxic to cells at high concentrations, and may have off-target effects on other enzymes and metabolic pathways. In addition, the exact mechanism of N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide inhibition of ALDH is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide. One area of interest is the development of more potent and selective ALDH inhibitors, with fewer off-target effects. Another area of interest is the use of N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide in combination with other drugs, to enhance their therapeutic efficacy. N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide may also have applications in the treatment of other diseases, such as neurodegenerative disorders, where ALDH has been implicated in the pathogenesis. Finally, further research is needed to fully understand the mechanism of N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide inhibition of ALDH, and to identify other enzymes and metabolic pathways that may be affected by N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide.
Métodos De Síntesis
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide can be synthesized through a multi-step process that involves the condensation of 2-(diethylamino)ethylamine with 2-amino-1H-benzimidazole, followed by acylation with propanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The yield of N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide is typically around 50-60%, and the purity can be confirmed by NMR and HPLC analysis.
Aplicaciones Científicas De Investigación
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has a wide range of applications in scientific research. One of the most notable is its use in the study of stem cells. ALDH activity has been identified as a marker of stem cell populations, and N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has been shown to selectively inhibit ALDH-positive cells, allowing for the isolation and characterization of stem cells. N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has also been used in cancer research, as ALDH has been implicated in the development of drug resistance in cancer cells. By inhibiting ALDH activity, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide can sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide has been studied in the context of drug development, as it can modulate the pharmacokinetics and pharmacodynamics of various drugs.
Propiedades
IUPAC Name |
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-4-15(21)18-16-17-13-9-7-8-10-14(13)20(16)12-11-19(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDRFQKSQUNNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N1CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5683534.png)

![2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)

![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)
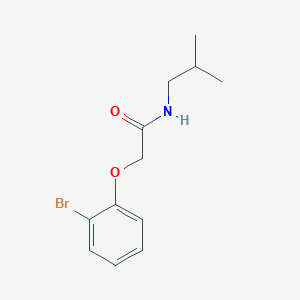
![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
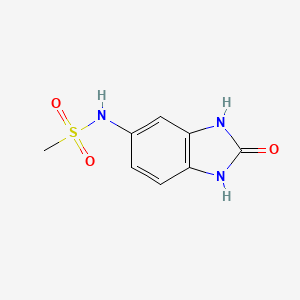
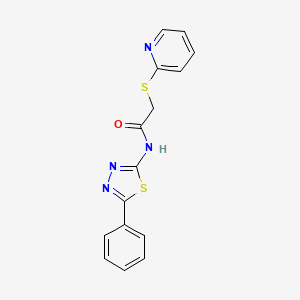
![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)
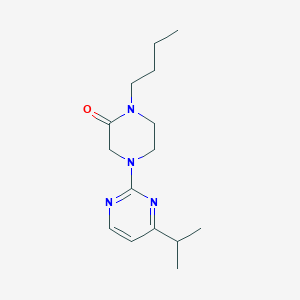
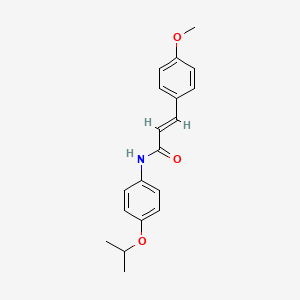
![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)